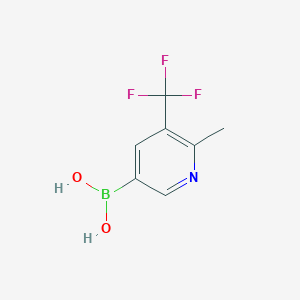
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C7H7BF3NO2. It is a derivative of pyridine, featuring a boronic acid group attached to the 3-position of the pyridine ring, along with a methyl group at the 6-position and a trifluoromethyl group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity .
Mécanisme D'action
Target of Action
The primary target of (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is preceded by an oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction has been employed in the synthesis of a number of natural products, pharmaceutical targets, and lead compounds .
Pharmacokinetics
The compound’s success in sm coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of various organic compounds, including natural products and pharmaceuticals .
Action Environment
The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . These environmental conditions help maintain the compound’s stability and efficacy. The compound’s success in SM coupling reactions also originates from its relatively stable nature and general environmental benignity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:
Halogenation: The starting material, 6-methyl-5-(trifluoromethyl)pyridine, is halogenated to introduce a halogen atom (e.g., bromine) at the 3-position.
Lithiation: The halogenated intermediate undergoes lithiation using a strong base such as n-butyllithium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo oxidation to form the corresponding boronic ester or reduction to form the boronate salt.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronate Esters: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Medicine:
Drug Discovery: Serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Industry:
Comparaison Avec Des Composés Similaires
- (6-Methyl-5-(trifluoromethyl)pyridin-2-yl)boronic acid
- (6-Methyl-5-(trifluoromethyl)pyridin-4-yl)boronic acid
- (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic ester
Uniqueness:
- Positional Isomerism: The position of the boronic acid group on the pyridine ring significantly influences the compound’s reactivity and applications. (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid, with the boronic acid group at the 3-position, exhibits unique reactivity compared to its isomers .
- Functional Group Synergy: The combination of the trifluoromethyl group and the boronic acid group imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various chemical and biological applications .
Propriétés
IUPAC Name |
[6-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-6(7(9,10)11)2-5(3-12-4)8(13)14/h2-3,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCKBBULUZEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189671 | |
| Record name | Boronic acid, B-[6-methyl-5-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889221-15-1 | |
| Record name | Boronic acid, B-[6-methyl-5-(trifluoromethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1889221-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[6-methyl-5-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


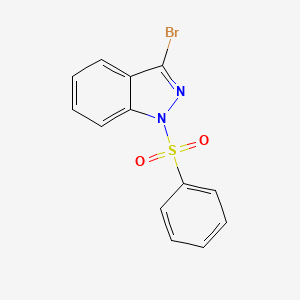

![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)
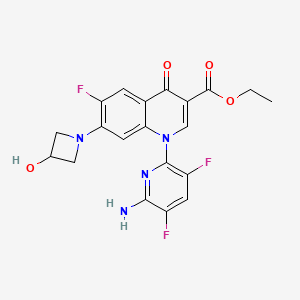
![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)
![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)
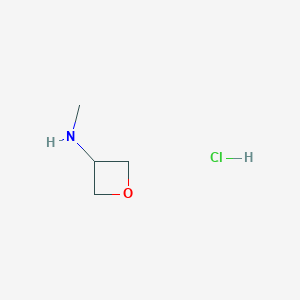
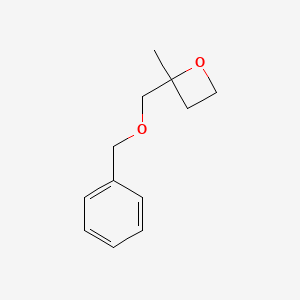

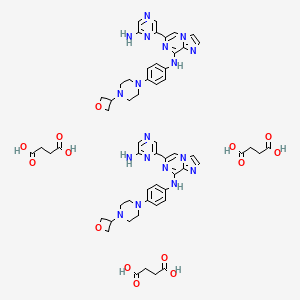
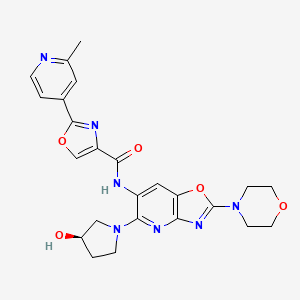

![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)

